molecular formula C21H16F2N4O B10913917 N-(2,5-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,5-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913917
M. Wt: 378.4 g/mol
InChI Key: DJUOTKLCWWFQGS-UHFFFAOYSA-N
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Description

N~4~-(2,5-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of difluorophenyl, ethyl, and phenyl groups attached to a pyrazolopyridine core. The incorporation of fluorine atoms into the aromatic ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 2,5-difluorophenyl hydrazine, which is then reacted with ethyl acetoacetate to form the corresponding hydrazone. This intermediate undergoes cyclization with a suitable pyridine derivative to yield the desired pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,5-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the aromatic rings.

Scientific Research Applications

N~4~-(2,5-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,5-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,5-DIFLUOROPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and pyrazolopyridine moieties enhances its versatility in various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16F2N4O/c1-2-27-20-16(12-24-27)15(11-18(25-20)13-6-4-3-5-7-13)21(28)26-19-10-14(22)8-9-17(19)23/h3-12H,2H2,1H3,(H,26,28)

InChI Key

DJUOTKLCWWFQGS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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